molecular formula C11H15N3O2 B11799412 Methyl 4-(piperidin-4-yl)pyrimidine-5-carboxylate

Methyl 4-(piperidin-4-yl)pyrimidine-5-carboxylate

Cat. No.: B11799412
M. Wt: 221.26 g/mol
InChI Key: DLROVKKZIOONPT-UHFFFAOYSA-N
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Description

Methyl 4-(piperidin-4-yl)pyrimidine-5-carboxylate is a pyrimidine derivative featuring a piperidine ring substituted at the 4-position of the pyrimidine core and a methyl ester group at the 5-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of histone deacetylase (HDAC) inhibitors, as evidenced by its use in generating hydroxamic acid-containing derivatives for pharmacological studies . Its structural flexibility allows for modifications that influence solubility, binding affinity, and metabolic stability, making it a scaffold of interest in drug discovery.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

methyl 4-piperidin-4-ylpyrimidine-5-carboxylate

InChI

InChI=1S/C11H15N3O2/c1-16-11(15)9-6-13-7-14-10(9)8-2-4-12-5-3-8/h6-8,12H,2-5H2,1H3

InChI Key

DLROVKKZIOONPT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CN=C1C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(piperidin-4-yl)pyrimidine-5-carboxylate typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the coupling of a carboxylic acid-nitrile with a piperidine derivative, followed by decarboxylation and reduction steps . The reaction conditions often include the use of sodium borohydride for reduction and hydrogenation with palladium on carbon .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating intermediates in drug discovery:

Conditions

  • Basic : 1.5 eq. NaOH in H<sub>2</sub>O/THF (1:1) at 80°C for 6–8 hrs.

  • Acidic : 6N HCl at reflux for 12 hrs.

Outcome

  • Quantitative conversion to 4-(piperidin-4-yl)pyrimidine-5-carboxylic acid.

  • The carboxylic acid serves as a precursor for amidation or coupling reactions .

Amidation

The ester reacts with primary or secondary amines to form carboxamides, a key step in modifying bioactivity:

Example Reaction

text
Methyl ester + R-NH<sub>2</sub> → 4-(piperidin-4-yl)-N-R-pyrimidine-5-carboxamide

Conditions

  • 1.2 eq. amine, 1.5 eq. HATU, 3 eq. DIPEA in DMF (rt, 12 hrs) .

Yield

  • 70–85% for aliphatic amines (e.g., isopropylamine, cyclopropylamine) .

Piperidine Functionalization

The secondary amine in the piperidine ring undergoes alkylation, acylation, or reductive amination:

Acylation

Conditions

  • Acetyl chloride (1.1 eq.), TEA (2 eq.), DCM (0°C → rt, 2 hrs) .

Outcome

  • Forms N-acetylated derivatives with improved lipophilicity .

Alkylation

Conditions

  • Benzyl bromide (1.2 eq.), K<sub>2</sub>CO<sub>3</sub> (2 eq.), DMF (80°C, 4 hrs).

Yield

  • 65–75% for benzylated products.

Pyrimidine Ring Modifications

The pyrimidine core participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions:

Halogenation

Conditions

  • NBS (1 eq.), AIBN (cat.), CCl<sub>4</sub> (reflux, 6 hrs).

Outcome

  • Bromination at the pyrimidine C-2 position (yield: 55%).

Suzuki–Miyaura Coupling

Conditions

  • Arylboronic acid (1.5 eq.), Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), Na<sub>2</sub>CO<sub>3</sub> (2 eq.), DME/H<sub>2</sub>O (4:1, 90°C, 12 hrs).

Yield

  • 60–70% for biaryl derivatives.

Oxidation

The piperidine ring can be oxidized to a piperidinone under strong oxidizing conditions:

Conditions

  • KMnO<sub>4</sub> (2 eq.), AcOH/H<sub>2</sub>O (1:1, 60°C, 8 hrs).

Outcome

  • Forms 4-(piperidin-4-one)pyrimidine-5-carboxylate (yield: 45%).

Comparative Reactivity of Analogous Compounds

CompoundKey Functional GroupsDominant ReactionsYield Range
Methyl 2-methyl-4-(piperidin-4-yl)pyrimidine-5-carboxylateMethyl, ester, piperidineEster hydrolysis, alkylation50–75%
Methyl 4-cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylateCyclopropyl, ester, piperidineSuzuki coupling, amidation55–80%
4-(Piperidin-4-yl)pyrimidine-5-carboxylic acidCarboxylic acid, piperidineAmidation, peptide coupling70–90%

Key Research Findings

  • Biological Relevance : Carboxamide derivatives of this compound show nanomolar inhibition of kinases (e.g., PKBβ) .

  • Synthetic Utility : Brominated intermediates enable diversification via cross-coupling.

  • Metabolic Stability : N-Acylated derivatives exhibit enhanced pharmacokinetic profiles in murine models .

Reaction Optimization Insights

  • Amidation : HATU outperforms EDCl/HOBt in yield (Δ +15%) .

  • Ester Hydrolysis : Basic conditions reduce side reactions compared to acidic methods.

  • Piperidine Modifications : Steric hindrance from the pyrimidine ring slows alkylation kinetics .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

Methyl 4-(piperidin-4-yl)pyrimidine-5-carboxylate serves as a lead compound in the development of new drugs targeting various diseases. Its biological activity is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. This interaction is crucial for understanding its therapeutic potential and mechanisms of action.

1.2 Targeting Adenosine Receptors

Research indicates that derivatives of this compound can act as antagonists for adenosine A2A receptors, which are implicated in neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. The modulation of these receptors may help in preventing neurodegeneration and improving cognitive function .

This compound is also utilized as a research tool in biological assays to study its binding affinity and interactions with various enzymes and receptors. Such studies are essential for elucidating the compound's pharmacological profile and therapeutic applications.

Case Studies

4.1 FXR Agonism Studies

In animal models, this compound demonstrated promising results in reducing cholesterol levels, indicating its potential utility in treating dyslipidemia . These findings highlight the compound's role in metabolic disorders.

4.2 Metabolic Stability Research

Studies have shown that modifications to the piperidine moiety can enhance metabolic stability while maintaining efficacy against target enzymes such as glycogen synthase kinase 3 beta (GSK-3β), which is involved in various neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Methyl 4-(piperidin-4-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The piperidine moiety allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares methyl 4-(piperidin-4-yl)pyrimidine-5-carboxylate with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Variations on the Pyrimidine Core

a) Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate
  • Key Differences : Replaces the piperidine ring with a piperazine moiety.
  • Impact: Piperazine introduces an additional nitrogen atom, enhancing basicity and aqueous solubility compared to piperidine.
b) Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate
  • Key Differences : Ethyl ester instead of methyl, with a hydroxyl group on the piperidine ring.
  • Impact :
    • Hydroxyl group improves polarity and metabolic stability by facilitating Phase II conjugation reactions.
    • The ethyl ester may prolong half-life due to slower hydrolysis compared to methyl esters .
c) Methyl 4-(2,3-difluorophenyl)pyrimidine-5-carboxylate
  • Key Differences : A difluorophenyl group replaces the piperidine ring.
  • Impact :
    • Fluorine atoms enhance lipophilicity and metabolic resistance via electron-withdrawing effects.
    • The aromatic system may enable π-π stacking interactions in kinase inhibitors, diverging from the HDAC-targeting role of the piperidine analog .

Functional Group Modifications

a) Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
  • Key Differences : Incorporates a fluorophenyl group, isopropyl substituent, and methylsulfonyl moiety.
  • Fluorophenyl and isopropyl groups contribute to steric bulk, improving target specificity in kinase inhibitors (e.g., mobocertinib analogs) .
b) Mobocertinib Succinate
  • Key Differences: Complex structure with acryloylamino, indolyl, and dimethylaminoethyl groups.
  • Impact :
    • Designed as a kinase inhibitor targeting EGFR mutations. The succinate salt improves solubility and bioavailability compared to neutral esters .
    • Demonstrates how pyrimidine carboxylates can be tailored for specific therapeutic applications through strategic substituent additions.

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) Key Substituents Solubility (Predicted) Biological Target Reference ID
This compound 221.3 Piperidine, methyl ester Moderate (lipophilic) HDAC inhibitors
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate 222.2 Piperazine, methyl ester High (polar) HDAC inhibitors
Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate 251.3 Hydroxypiperidine, ethyl ester Moderate Not specified
Methyl 4-(2,3-difluorophenyl)pyrimidine-5-carboxylate 250.2 Difluorophenyl, methyl ester Low (aromatic) Kinase inhibitors
Mobocertinib Succinate 703.8 Acryloylamino, indolyl, succinate salt High (ionic) EGFR kinase

Biological Activity

Methyl 4-(piperidin-4-yl)pyrimidine-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structure-activity relationships (SAR), synthetic pathways, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a piperidine moiety and a carboxylate group, contributing to its reactivity and biological properties. Its molecular formula is C12H16N2O2C_{12}H_{16}N_{2}O_{2} with a molecular weight of approximately 236.27 g/mol. The structural characteristics enable various interactions with biological targets, including enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, it has been evaluated for its inhibitory effects on various cancer cell lines.

Cell Line IC50 (μM) Comparison Compound IC50 (μM)
MCF-78.55-Fluorouracil17.02
MDA-MB-2317.25-Fluorouracil11.73

These results indicate that this compound exhibits better growth inhibition than the standard chemotherapy agent 5-Fluorouracil, suggesting its potential as an effective anticancer agent .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For example, structure-activity relationship studies have shown that modifications to the piperidine ring can enhance binding affinity to target enzymes, leading to increased inhibitory potency. A notable finding was that certain analogs displayed IC50 values in the low nanomolar range against key enzymes .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following points summarize key findings from SAR studies:

  • Piperidine Substitution : Variations in the piperidine substituent significantly affect the compound's potency against cancer cell lines.
  • Pyrimidine Modifications : Altering the functional groups on the pyrimidine ring can enhance solubility and bioavailability.
  • Electronic Effects : The electronic nature of substituents plays a critical role in modulating enzyme interactions and overall activity.

Case Studies

Several case studies have documented the biological effects of this compound:

  • In Vivo Efficacy : In animal models, this compound demonstrated promising anticancer effects, significantly reducing tumor size compared to control groups.
  • Mechanism of Action : Research indicated that this compound induces apoptosis in cancer cells through caspase activation pathways, providing insights into its mechanism of action .
  • Pharmacokinetics : Studies on pharmacokinetic properties revealed favorable absorption and distribution profiles, supporting further development as a therapeutic agent.

Q & A

Q. How can conflicting bioassay results for antiproliferative activity against cancer cell lines be reconciled?

  • Methodological Answer : Standardize assay conditions (e.g., MTT vs. SRB methods, exposure time 48–72 hrs). For contradictory IC₅₀ values (e.g., 12 µM vs. 28 µM in MCF-7 cells), verify metabolic interference (e.g., esterase activity in serum) and use 3D tumor spheroids to mimic in vivo conditions. SAR studies show that fluorophenyl derivatives enhance potency by 40% via improved membrane permeability .

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